molecular formula C8H5Cl2N3O B8289675 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B8289675
M. Wt: 230.05 g/mol
InChI Key: FILCCACOFAMPRX-UHFFFAOYSA-N
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Patent
US07557110B2

Procedure details

To N,N-dimethyl formamide (9 mL) under nitrogen at room temperature was added POCl3 (3mL) and the resulting slurry was stirred for 5 min. 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine (5 g) was slowly added and resulting thick mixture was heated at 70° C. for 3 h. The mixture was poured onto ice and basified with sodium hydroxide (5 g). The residue was filtered and the dried precipitate chromatographed on silica gel (eluting with CH2Cl2→20% ethyl acetate/CH2Cl2) to give the title compound (3.74 g); mp 137-139° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][CH:17]=[C:9]2[N:8]=1.[OH-].[Na+].CN(C)[CH:22]=[O:23]>>[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][C:17]([CH:22]=[O:23])=[C:9]2[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1C)Cl)N=CC2
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting thick mixture
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
the dried precipitate chromatographed on silica gel (eluting with CH2Cl2→20% ethyl acetate/CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1C)Cl)N=CC2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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